molecular formula C11H6F6O2 B1628375 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione CAS No. 94856-24-3

4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione

Cat. No. B1628375
CAS RN: 94856-24-3
M. Wt: 284.15 g/mol
InChI Key: YQKXBCGSOZNMMC-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione” is a chemical compound with the CAS Number: 94856-24-3 . It has a molecular weight of 284.16 . It is a powder at room temperature .


Synthesis Analysis

This compound has been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .


Molecular Structure Analysis

The IUPAC name of this compound is 4,4,4-trifluoro-1-[3-(trifluoromethyl)phenyl]-1,3-butanedione . The InChI code is 1S/C11H6F6O2/c12-10(13,14)7-3-1-2-6(4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.438g/cm^3 . It is sparingly soluble in water (0.24 g/L at 25°C) . The vapor pressure is 0.02mmHg at 25°C .

Scientific Research Applications

  • Chemical Synthesis

    • This compound is a versatile synthetic intermediate for the preparation of more complex fluorinated compounds . It has been successfully utilized in C–F bond activation in a CF3 group, including anionic SN2’-type substitution, cationic SN1’-type substitution .
  • Energy Storage Systems

    • A study reported the use of a similar compound in the development of functional organic materials crucial for various fields such as optoelectronics, energy storage, sensing, and biomedicine . They prepared a stable ambipolar perfluoroporphyrin-based polymeric film by electrochemical synthesis . The polymer could be applied as a promising active material in the development of supercapacitor energy storage devices .
  • Pharmaceutical Research

    • Trifluoromethyl groups are often found in pharmaceuticals and agrochemicals due to their ability to improve biological activity and stability . Therefore, “4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione” could potentially be used as a building block in the synthesis of new drugs .
  • Material Science

    • Fluorinated compounds are known for their high thermal and chemical stability, making them useful in the production of high-performance materials . This compound could potentially be used in the development of such materials .
  • Catalysis

    • Trifluoromethylated compounds have been used as ligands in catalysis . “4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione” could potentially serve a similar role .
  • Fluoropolymer Production

    • Given the presence of multiple fluorine atoms, this compound could potentially be used in the production of fluoropolymers, which are known for their excellent resistance to heat, chemicals, and electricity .

Safety And Hazards

The safety information indicates that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

4,4,4-trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-2-6(4-7)8(18)5-9(19)11(15,16)17/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKXBCGSOZNMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585475
Record name 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione

CAS RN

94856-24-3
Record name 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94856-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Chang - 2018 - theses.hal.science
In this work, we have described the development of new transformations using bio-based renewable methyl coumalate as feedstock. An iron and copper catalyzed one-pot sequential …
Number of citations: 3 theses.hal.science

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